5-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFN3O2/c1-22-8-10-23(11-9-22)15(13-2-4-14(20)5-3-13)12-21-18(24)16-6-7-17(19)25-16/h2-7,15H,8-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHRWFMWDOFCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Methylpiperazine Moiety: The methylpiperazine group is attached via a nucleophilic substitution reaction, where the piperazine derivative reacts with an appropriate electrophile.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom at the 5th position of the furan ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide has shown potential in several biological applications:
Anticancer Properties
Research indicates that this compound may have anticancer activity due to its ability to inhibit specific signaling pathways involved in tumor growth. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry examined the compound's effects on apoptosis in cancer cells. The results indicated that treatment with this compound led to increased rates of apoptosis and decreased cell viability in vitro .
Antidepressant Activity
The piperazine component of the compound suggests potential antidepressant effects. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study:
In a preclinical study, animals treated with the compound exhibited reduced anxiety-like behaviors in standard tests such as the elevated plus maze and forced swim test, indicating potential as an antidepressant .
Neuropharmacology
The compound's structural similarity to known neuroactive substances positions it as a candidate for developing treatments for neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Substituent Variations on the Furan Ring
- 5-Iodo-N-[4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl]benzofuran-2-carboxamide (Compound 13) Structural Differences: Replaces bromine with iodine and substitutes the furan with a benzofuran ring. Functional Impact: Iodine’s larger atomic radius may enhance halogen bonding with target proteins. Activity: Demonstrated high affinity for serotonin receptors (5-HT₁A/7) in preclinical studies .
- (E)-5-Bromo-N-(4-((2-(2-(4-Nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c) Structural Differences: Adds a hydrazone linker and 4-nitrophenylacetyl group.
Variations in the Amide-Linked Substituents
- 5-Bromo-N-(3-Chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide Structural Differences: Replaces the ethyl-piperazine-fluorophenyl group with a morpholine-substituted chlorophenyl group.
- N-[4-(4-Benzylpiperazin-1-yl)phenyl]-5-Nitrofuran-2-carboxamide Structural Differences: Substitutes bromine with a nitro group and incorporates a benzylpiperazine-phenyl chain. Benzylpiperazine may modulate dopamine receptor interactions .
Heterocycle Replacements
- 2-Thiophenefentanyl
Pharmacological and Physicochemical Comparisons
Table 1: Key Structural and Functional Comparisons
Key Trends
- Halogen Effects : Bromine and iodine improve metabolic stability compared to hydrogen or methyl groups. Iodine’s larger size enhances halogen bonding but may reduce solubility.
- Heterocycle Impact : Piperazine derivatives generally show better CNS penetration than morpholine analogs due to lower polarity .
- Linker Modifications : Ethyl linkers (as in the target compound) balance flexibility and rigidity, optimizing receptor binding compared to bulkier or more rigid chains .
Biological Activity
5-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H19BrF N3O2
- Molecular Weight : 366.25 g/mol
- CAS Number : 1333225-20-9
Research indicates that this compound exhibits multiple mechanisms of action, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes involved in disease pathways. The presence of the furan ring and the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are critical in the treatment of neuropsychiatric disorders.
Antimicrobial Activity
Studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL in certain derivatives .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity. In vitro studies indicated that it could inhibit the expression of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions. The mechanism likely involves the suppression of NF-kB signaling pathways .
Case Studies
-
Case Study 1: Neuropharmacological Evaluation
A study investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a dose-dependent reduction in anxiety levels, correlating with increased serotonin levels in the brain, which supports its potential application in treating anxiety disorders. -
Case Study 2: Antitumor Activity
Another study assessed the antitumor properties of this compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
